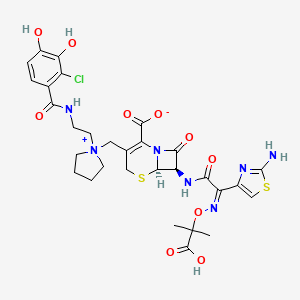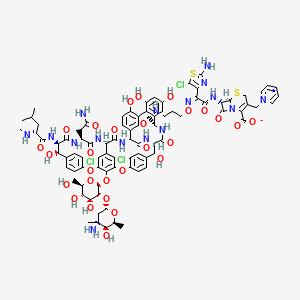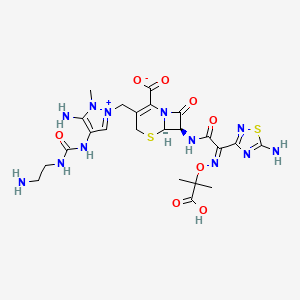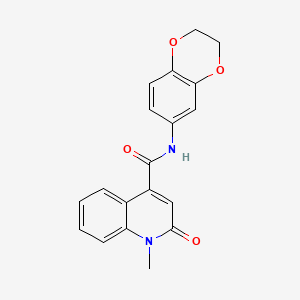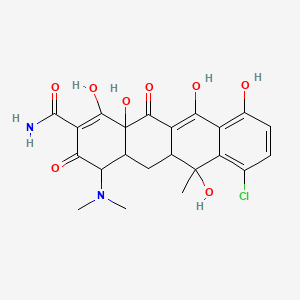
塩化テトラサイクリン
概要
説明
Chlortetracycline, also known by its trade name Aureomycin, is a tetracycline antibiotic that was the first of its class to be discovered. It was identified in 1945 by Benjamin Minge Duggar at Lederle Laboratories under the supervision of Yellapragada Subbarow . Chlortetracycline is produced by the bacterium Streptomyces aureofaciens and is known for its broad-spectrum antibacterial activity .
科学的研究の応用
Chlortetracycline has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemistry of tetracyclines and their derivatives.
Biology: Chlortetracycline is used in molecular biology research to study protein synthesis and bacterial resistance mechanisms.
Medicine: It is used to treat various bacterial infections in both humans and animals. .
作用機序
Chlortetracycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds reversibly to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This prevents the addition of amino acids to the growing peptide chain, ultimately inhibiting bacterial growth and reproduction .
Safety and Hazards
将来の方向性
The wide presence of antibiotics in the environment has raised concerns about their potential impact on ecological and human health . Future studies on the treatment of antibiotics in wastewater by microbial fuel cells (MFCs) are of great significance . The evidence that Chlortetracycline at environmentally relevant concentrations can be transmitted over multiple generations and weaken the immune defense of offspring, raises concerns on the population hazards and ecological risk of antibiotics in the natural environment .
生化学分析
Biochemical Properties
Chlortetracycline plays a crucial role in inhibiting bacterial growth by interfering with protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . Chlortetracycline interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process.
Cellular Effects
Chlortetracycline affects various types of cells by inhibiting protein synthesis, which is essential for cell growth and function. In bacterial cells, this inhibition leads to a bacteriostatic effect, preventing the bacteria from multiplying. In eukaryotic cells, chlortetracycline can impact mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes. This can lead to disruptions in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, chlortetracycline exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain. The inhibition of protein synthesis ultimately inhibits the growth and reproduction of bacterial cells as necessary proteins cannot be synthesized . Chlortetracycline’s binding interactions with ribosomal RNA and proteins are critical to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlortetracycline can change over time due to its stability and degradation. Chlortetracycline is relatively stable in dry form but can degrade in aqueous solutions, especially at higher pH levels. Long-term exposure to chlortetracycline in in vitro or in vivo studies has shown that it can lead to the development of antibiotic resistance in bacterial populations . Additionally, prolonged use can result in the accumulation of the antibiotic in tissues, potentially leading to adverse effects.
Dosage Effects in Animal Models
The effects of chlortetracycline vary with different dosages in animal models. At therapeutic doses, chlortetracycline is effective in treating bacterial infections in animals. At higher doses, it can cause toxic effects such as liver and kidney impairment, inhibition of bone and tooth mineralization, and discoloration of teeth . Threshold effects have been observed, where low doses are effective without causing significant adverse effects, while high doses can lead to toxicity.
Metabolic Pathways
Chlortetracycline is involved in various metabolic pathways, including the tricarboxylic acid cycle, pyruvate metabolism, and glycolysis/gluconeogenesis. Under chlortetracycline stress, these pathways can fluctuate sharply, affecting the overall metabolic flux and metabolite levels in bacterial cells . The antibiotic can also interact with enzymes and cofactors involved in these pathways, further influencing cellular metabolism.
Transport and Distribution
Chlortetracycline is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution of approximately 100 liters and reaches peak plasma concentration in about 3 hours after oral administration . Chlortetracycline can bind to plasma proteins and is distributed to various tissues, including the liver, kidneys, and bones. Its transport and distribution are influenced by factors such as lipophilicity and the presence of transporters and binding proteins.
Subcellular Localization
Chlortetracycline’s subcellular localization is primarily within the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis. It can also localize to mitochondria in eukaryotic cells, affecting mitochondrial protein synthesis and function. The antibiotic’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
Chlortetracycline is typically produced through the fermentation of Streptomyces aureofaciens. The process involves culturing the bacterium in a suitable medium, followed by the extraction and purification of the antibiotic. The fermentation broth is acidified, filtered, and subjected to various purification steps to isolate chlortetracycline .
Industrial Production Methods
In industrial settings, the production of chlortetracycline involves large-scale fermentation. The fermentation liquid is purified, and hydrochloric acid is added to convert the antibiotic into its hydrochloride form. The process includes steps such as acidification, filtration, sedimentation, crystallization, and drying to obtain high-purity chlortetracycline hydrochloride .
化学反応の分析
Types of Reactions
Chlortetracycline undergoes various chemical reactions, including:
Oxidation: Chlortetracycline can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Chlortetracycline can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlortetracycline derivatives, which may have different pharmacological properties and applications .
類似化合物との比較
Chlortetracycline is part of the tetracycline family, which includes other compounds such as:
- Tetracycline
- Oxytetracycline
- Doxycycline
- Minocycline
- Tigecycline
Uniqueness
Chlortetracycline was the first tetracycline to be discovered and has a unique chlorine atom at the 7-position of its structure, which distinguishes it from other tetracyclines. This structural difference contributes to its specific pharmacological properties and spectrum of activity .
References
特性
IUPAC Name |
7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRQBPJLMKORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57-62-5 | |
| Record name | 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



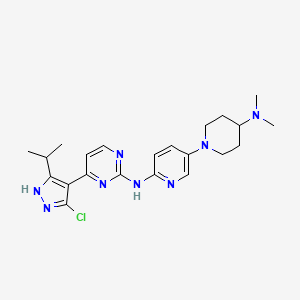

![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)

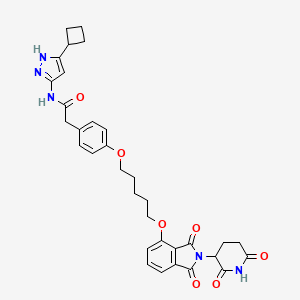
![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)

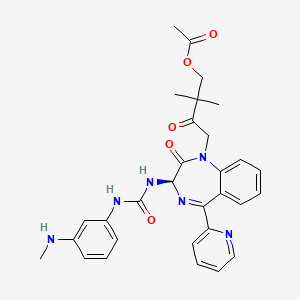
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B606584.png)
